REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([Br:12])[CH:8]=2)[N:3]=1.[CH3:13][O-:14].[Na+]>CO>[Br:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[N:3]=[C:2]([O:14][CH3:13])[CH:11]=[CH:10]2 |f:1.2|
|
Name
|
|
Quantity
|
142.5 g
|
Type
|
reactant
|
Smiles
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ClC1=NC2=CC=C(C=C2C=C1)Br
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Name
|
crystals
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
43.9 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
ice water
|
Quantity
|
1.8 L
|
Type
|
solvent
|
Smiles
|
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the titled product precipitated as a cream solid (133 g, 95%), melting at 157.9-161.1° C
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C2C=CC(=NC2=CC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |